molecular formula C15H17F3N8 B2564638 1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2097869-35-5

1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2564638
CAS RN: 2097869-35-5
M. Wt: 366.352
InChI Key: GYLABVDSLOBSQY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[3,4-d]pyrimidine and a [1,2,4]triazolo[4,3-a]pyridine. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine and [1,2,4]triazolo[4,3-a]pyridine rings, along with the trifluoromethyl and dimethyl groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions, including condensation reactions and cycloadditions .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel synthesis methods and reactions for creating derivatives of pyrazolo[3,4-d]pyrimidines and triazolo[1,5-a]pyrimidines have been explored, highlighting the versatility of these compounds in chemical synthesis. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety was described, showing moderate antimicrobial activity (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial and Antitumor Activities

  • Research into the biological activities of these compounds has yielded promising results. Some compounds within this family have shown antimicrobial and antitumor activities, indicating potential applications in developing new therapeutic agents. For instance, certain synthesized compounds displayed moderate effects against bacterial and fungal species, suggesting their potential as antimicrobial agents (El-Hashash, Gomha, & El-Arab, 2017).

Molecular Probes and Pharmacological Studies

  • These heterocyclic compounds have also been investigated as molecular probes for understanding biological mechanisms and as potential pharmacological agents. For example, derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, such as SCH 442416, have been shown to display high affinity and selectivity as antagonists for the human A2A adenosine receptor, highlighting their utility in molecular pharmacology (Kumar et al., 2011).

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be an interesting subject for future research. Studies could focus on its synthesis, properties, and potential applications in medicine or other fields .

properties

IUPAC Name

1,6-dimethyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N8/c1-8-21-13(10-5-20-25(2)14(10)22-8)19-6-12-24-23-11-4-3-9(7-26(11)12)15(16,17)18/h5,9H,3-4,6-7H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLABVDSLOBSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCC3=NN=C4N3CC(CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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